2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride
Description
2-[(2-Methylpropan-2-yl)oxy]propan-1-amine; hydrochloride is a secondary amine hydrochloride salt characterized by a tert-butoxy (2-methylpropan-2-yl) substituent at the 2-position of the propan-1-amine backbone. The tert-butyl group confers significant steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor-binding properties compared to smaller or aromatic substituents.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(5-8)9-7(2,3)4;/h6H,5,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPHEHCJCMNMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride typically involves the reaction of 2-methylpropan-2-ol with propan-1-amine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Corresponding oxides and alcohols.
Reduction: Amines and hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Lipophilicity and Solubility: The tert-butoxy group in the target compound increases lipophilicity compared to ethoxy () or methoxy () derivatives, likely reducing aqueous solubility but enhancing membrane permeability . Fluoxetine’s trifluoromethylphenoxy group balances lipophilicity and aromaticity for CNS penetration .
- Steric Effects : The bulky tert-butyl group may hinder interactions with flat binding pockets (e.g., serotonin transporters), unlike fluoxetine’s planar aromatic substituent .
Biological Activity
2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride, also referred to as 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride, is a chemical compound with the molecular formula C7H17NO·ClH. This compound has garnered attention due to its biological activity, particularly as a κ-opioid receptor antagonist, which suggests potential therapeutic applications in pain management and opioid dependence treatment.
Chemical Structure and Properties
The compound features a central propan-1-amine structure with an isopropoxy group, enhancing its lipophilicity and biological activity. Its unique combination of functional groups contributes to distinct reactivity patterns and solubility characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C7H17NO·ClH |
| Molecular Weight | 164.68 g/mol |
| Solubility | Soluble in water and organic solvents |
Research indicates that this compound primarily acts as a κ-opioid receptor antagonist. This interaction can modulate pain pathways and influence opioid signaling, which may lead to innovative approaches in pain management therapies. Further studies are needed to fully elucidate its pharmacological profile and interactions with other biological targets.
κ-Opioid Receptor Antagonism
The compound's antagonistic activity at the κ-opioid receptor has been linked to its potential therapeutic applications. Studies have shown that it can inhibit the effects of κ-opioid agonists, which may be beneficial in treating conditions related to opioid misuse or dependence.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various receptors. These studies reveal its potential to modulate pain pathways effectively:
| Receptor Type | Binding Affinity (Ki) | Biological Implications |
|---|---|---|
| κ-opioid receptor | Moderate affinity | Pain modulation, potential in opioid dependence |
| μ-opioid receptor | Low affinity | Reduced risk of typical opioid side effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Pain Management Research : A study demonstrated that this compound could effectively reduce pain responses in animal models by antagonizing κ-opioid receptors, suggesting its potential use in clinical settings for pain relief without the addictive properties associated with traditional opioids.
- Opioid Dependence Treatment : Another investigation indicated that the compound could help mitigate withdrawal symptoms in subjects with opioid dependence by blocking the effects of κ-opioid agonists, thus providing a dual action for pain relief and addiction treatment.
- Enzyme Interaction Studies : The compound has also been utilized in studies examining enzyme interactions and protein binding, revealing insights into its biochemical behavior and potential applications in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
